Elucidation of the Chemical Structure of 2-(Oxolan-3-ylmethoxy)oxane: A Technical Guide
Elucidation of the Chemical Structure of 2-(Oxolan-3-ylmethoxy)oxane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 24, 2025
Abstract
This technical guide provides a comprehensive overview of the chemical structure elucidation of 2-(Oxolan-3-ylmethoxy)oxane. The document details the key identifiers, physicochemical properties, and a proposed analytical workflow for the structural confirmation of this bicyclic ether. Due to the limited availability of specific experimental data for this compound in public databases, this guide combines known information with predicted spectroscopic characteristics and general experimental protocols. It is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, characterization, and application of novel heterocyclic compounds in drug discovery and development.
Introduction
2-(Oxolan-3-ylmethoxy)oxane is a chemical entity featuring two saturated heterocyclic rings: a five-membered oxolane (tetrahydrofuran) ring and a six-membered oxane (tetrahydropyran) ring, connected by a methoxy bridge. The presence of these cyclic ether moieties suggests potential applications in medicinal chemistry, as such structures are found in a variety of biologically active natural products and synthetic drug candidates. Accurate structural elucidation is a critical first step in the exploration of its chemical and biological properties. This guide outlines the essential data and methodologies required for the comprehensive characterization of this molecule.
Chemical Identity and Physicochemical Properties
A summary of the key identifiers and computed physicochemical properties for 2-(Oxolan-3-ylmethoxy)oxane is presented in Table 1. These values are crucial for the initial characterization and for predicting the compound's behavior in various experimental settings.
Table 1: Chemical Identifiers and Computed Physicochemical Properties [1]
| Property | Value | Source |
| IUPAC Name | 2-(oxolan-3-ylmethoxy)oxane | PubChem[1] |
| Synonyms | Tetrahydro-2-((tetrahydro-3-furyl)methoxy)-2H-pyran | PubChem[1] |
| CAS Number | 76742-53-5 | PubChem[1] |
| Molecular Formula | C₁₀H₁₈O₃ | PubChem[1] |
| Molecular Weight | 186.25 g/mol | PubChem[1] |
| SMILES | C1CCOC(C1)OCC2CCOC2 | PubChem[1] |
| XLogP3 | 1.2 | PubChem (Computed)[1] |
| Hydrogen Bond Donor Count | 0 | PubChem (Computed)[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem (Computed)[1] |
| Rotatable Bond Count | 3 | PubChem (Computed)[1] |
| Exact Mass | 186.125594 g/mol | PubChem (Computed)[1] |
| Monoisotopic Mass | 186.125594 g/mol | PubChem (Computed)[1] |
Proposed Workflow for Structural Elucidation
The structural confirmation of 2-(Oxolan-3-ylmethoxy)oxane would logically proceed through a combination of spectroscopic techniques. The following diagram illustrates a typical workflow for the elucidation of an unknown organic compound.
Caption: Logical workflow for the synthesis, purification, and structural elucidation of 2-(Oxolan-3-ylmethoxy)oxane.
Predicted Spectroscopic Data and Interpretation
¹H NMR Spectroscopy
The proton NMR spectrum is expected to be complex due to the presence of multiple methylene groups in different chemical environments within the two rings and the connecting chain. The signals for the protons on the oxane and oxolane rings would likely appear in the range of 1.5-4.0 ppm. The protons on the carbons adjacent to the oxygen atoms (C2-H and C6-H of the oxane ring, and C2-H and C5-H of the oxolane ring) would be the most deshielded and appear further downfield. The methoxy bridge protons (-O-CH₂-O-) would also exhibit a characteristic chemical shift.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is predicted to show 10 distinct signals, corresponding to the 10 carbon atoms in the molecule, assuming no coincidental overlap of chemical shifts. The carbons bonded to oxygen atoms will be significantly deshielded and appear at higher chemical shifts (typically in the range of 60-110 ppm). The remaining aliphatic carbons of the rings will resonate at lower chemical shifts (typically 20-40 ppm).
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Features |
| ¹H NMR | Complex multiplets in the 1.5-4.0 ppm range. Signals for protons adjacent to oxygen atoms expected to be downfield. |
| ¹³C NMR | Approximately 10 signals. Carbons bonded to oxygen atoms expected in the 60-110 ppm range. Aliphatic carbons in the 20-40 ppm range. |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 186. Fragmentation pattern would likely involve cleavage of the ether linkages and ring-opening of the oxolane and oxane moieties. |
| Infrared (IR) Spectroscopy | Strong C-O stretching vibrations in the 1050-1150 cm⁻¹ region, characteristic of ethers. C-H stretching vibrations just below 3000 cm⁻¹. Absence of O-H (around 3300 cm⁻¹) and C=O (around 1700 cm⁻¹) stretching bands. |
Experimental Protocols
The following are general experimental protocols for the key analytical techniques required for the structural elucidation of 2-(Oxolan-3-ylmethoxy)oxane.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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¹H NMR Acquisition:
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Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.
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Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.
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Process the data with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
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¹³C NMR Acquisition:
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Acquire a one-dimensional proton-decoupled carbon-13 NMR spectrum.
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Typical parameters: spectral width of 200-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Process the data similarly to the ¹H NMR spectrum.
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Mass Spectrometry (MS)
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Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.
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Ionization: Utilize electron ionization (EI) at 70 eV to induce fragmentation and generate a characteristic mass spectrum.
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Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the molecular weight of the compound (e.g., m/z 40-300).
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Data Analysis: Identify the molecular ion peak (M⁺) and analyze the fragmentation pattern to deduce structural fragments. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Infrared (IR) Spectroscopy
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Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl or KBr) if it is a liquid, or as a KBr pellet or a Nujol mull if it is a solid. Attenuated Total Reflectance (ATR) IR spectroscopy is a convenient alternative that requires minimal sample preparation.
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Data Acquisition: Record the IR spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).
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Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as C-O and C-H stretching and bending vibrations.
Potential Biological Significance
While specific biological activities of 2-(Oxolan-3-ylmethoxy)oxane have not been extensively reported, the presence of tetrahydrofuran and tetrahydropyran rings is noteworthy. These motifs are present in numerous natural products with a wide range of biological activities, including antimicrobial and antioxidant properties. Therefore, the elucidation of this structure is a gateway to further investigation of its potential as a lead compound in drug discovery programs.
Conclusion
This technical guide provides a foundational framework for the chemical structure elucidation of 2-(Oxolan-3-ylmethoxy)oxane. By combining established chemical identifiers with predicted spectroscopic data and standardized experimental protocols, researchers can confidently approach the synthesis and characterization of this and similar novel heterocyclic compounds. The detailed workflow and analytical methodologies presented herein are intended to facilitate further research into the chemical properties and potential biological applications of this molecule, ultimately contributing to the advancement of drug development and materials science.
